Isatoribine hydrate Isatoribine hydrate Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.
Brand Name: Vulcanchem
CAS No.: 198832-38-1
VCID: VC0548299
InChI: InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
SMILES: C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Molecular Formula: C10H14N4O7S
Molecular Weight: 334.31 g/mol

Isatoribine hydrate

CAS No.: 198832-38-1

Cat. No.: VC0548299

Molecular Formula: C10H14N4O7S

Molecular Weight: 334.31 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Isatoribine hydrate - 198832-38-1

Specification

CAS No. 198832-38-1
Molecular Formula C10H14N4O7S
Molecular Weight 334.31 g/mol
IUPAC Name 5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate
Standard InChI InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1
Standard InChI Key BZWQQOVSUSJJJO-QAGDRQIHSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
SMILES C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Canonical SMILES C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O
Appearance Solid powder

Introduction

Chemical and Structural Properties of Isatoribine Hydrate

Molecular Composition and Identification

Isatoribine hydrate is the monohydrate form of 7-thio-8-oxoguanosine, a modified guanosine derivative. Its structure features a thio-substituted purine base linked to a ribose sugar, with a crystalline hydrate configuration . Key identifiers include:

PropertyValue
CAS Number198832-38-1
Molecular FormulaC10H14N4O7S\text{C}_{10}\text{H}_{14}\text{N}_{4}\text{O}_{7}\text{S}
Molecular Weight334.31 g/mol
Parent Compound (CID)135409474 (7-Thio-8-oxoguanosine)
Solubility in DMSO45 mg/mL (142.27 mM)
Storage Conditions-20°C (powder), -80°C (in solvent)

The compound’s stability and solubility profile make it suitable for intravenous administration, as evidenced by its use in clinical trials .

Structural Characterization

The 2D and 3D conformational analyses highlight a planar purine ring system with a thiol group at position 7 and a ketone at position 8 (Figure 1). Hydrogen bonding between the hydrate water molecule and the ribose hydroxyl groups stabilizes the crystalline structure .

Mechanism of Action: TLR7-Mediated Immune Activation

TLR7 Agonism and Interferon Induction

Isatoribine hydrate selectively binds Toll-like receptor 7 (TLR7), a pattern recognition receptor expressed on plasmacytoid dendritic cells and B lymphocytes . TLR7 activation triggers MyD88-dependent signaling cascades, culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) . This mechanism mimics viral RNA detection, priming the immune system to combat HCV infection.

Antiviral and Immunomodulatory Effects

In murine models, Isatoribine hydrate elevated IFN-α levels by 3- to 5-fold, correlating with reduced viral replication and metastasis . The exact pathway for HCV RNA reduction remains unclear but may involve:

  • Direct antiviral effects via IFN-stimulated gene (ISG) upregulation.

  • Enhanced antigen presentation and cytotoxic T-cell activity .

Pharmacodynamics and Pharmacokinetics

Dose-Dependent Immune Activation

A Phase I/II trial evaluated intravenous Isatoribine hydrate (800 mg/day for 7 days) in 12 HCV-positive patients. Key findings included:

  • Mean HCV RNA reduction: -0.76 log₁₀ units (range: -2.85 to +0.21) .

  • 2',5'-Oligoadenylate Synthetase (OAS) levels increased by 2.3-fold, indicating heightened antiviral states .

  • Responses were observed across HCV genotypes (1 and non-1) .

Biodistribution and Metabolism

Isatoribine hydrate exhibits rapid plasma clearance (t₁/₂ = 2.1 hours) and limited tissue penetration due to its hydrophilic nature . Metabolism involves hepatic glucuronidation and renal excretion, with no significant drug-drug interactions reported .

ParameterResult
HCV RNA Reduction-0.76 log₁₀ (P = 0.001)
OAS Induction2.3-fold increase (P < 0.01)
Adverse Events22% mild (headache, fatigue)

Notably, viral load reduction correlated strongly with OAS levels (r = 0.72, P = 0.008), underscoring its immune-driven efficacy .

Toxicity and Tolerability

Preclinical studies in rodents and primates showed no organ toxicity at therapeutic doses . Human trials reported transient flu-like symptoms (17% of participants), resolving without intervention .

Discontinued Development and Future Perspectives

  • Combination therapies: Pairing TLR7 agonists with direct-acting antivirals (DAAs) for synergistic effects.

  • Formulation advances: Lipid-based or dissacharide matrices (e.g., lactose octabenzoate) for sustained release .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator